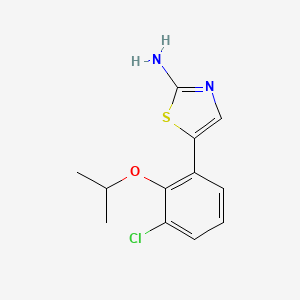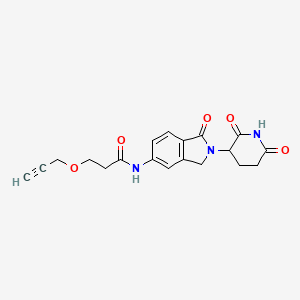
Lenalidomide-5'-CO-PEG1-propargyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lenalidomide-5’-CO-PEG1-propargyl is a derivative of lenalidomide, a well-known immunomodulatory drug. This compound is designed to enhance the solubility and bioavailability of lenalidomide by attaching a polyethylene glycol (PEG) linker and a propargyl group. The modification aims to improve the pharmacokinetic properties of lenalidomide, making it more effective in therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Lenalidomide-5’-CO-PEG1-propargyl involves several steps:
Activation of Lenalidomide: Lenalidomide is first activated by converting it into a reactive intermediate, such as an ester or an acid chloride.
PEGylation: The activated lenalidomide is then reacted with a PEG linker, typically under mild conditions to avoid degradation of the drug.
Industrial Production Methods: Industrial production of Lenalidomide-5’-CO-PEG1-propargyl follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of lenalidomide are activated and reacted with PEG and propargyl groups.
Purification: The product is purified using techniques such as chromatography to remove any impurities.
Quality Control: The final product undergoes rigorous quality control to ensure its purity and efficacy.
化学反应分析
Types of Reactions: Lenalidomide-5’-CO-PEG1-propargyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may affect its activity.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups, enhancing its versatility.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like propargyl bromide and sodium azide are employed under mild conditions to avoid degradation.
Major Products:
科学研究应用
Lenalidomide-5’-CO-PEG1-propargyl has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its effects on cellular processes and protein interactions.
Medicine: It is investigated for its potential in treating various diseases, including cancer and autoimmune disorders.
Industry: The compound’s enhanced solubility and stability make it suitable for use in pharmaceutical formulations and drug delivery systems.
作用机制
Lenalidomide-5’-CO-PEG1-propargyl exerts its effects through several mechanisms:
Binding to Cereblon: The compound binds to the protein cereblon, a component of the E3 ubiquitin ligase complex, altering its substrate specificity.
Protein Degradation: This binding leads to the ubiquitination and subsequent proteasomal degradation of specific target proteins, such as IKZF1 and IKZF3, which are involved in cancer cell survival.
Immune Modulation: The compound also modulates the immune response by affecting cytokine production and T-cell activation.
相似化合物的比较
Lenalidomide-5’-CO-PEG1-propargyl is unique compared to other similar compounds due to its enhanced solubility and bioavailability. Similar compounds include:
Thalidomide: The parent compound, known for its immunomodulatory effects but with significant side effects.
Pomalidomide: Another derivative with improved efficacy and safety profile.
Lenalidomide: The base compound, widely used in treating multiple myeloma and myelodysplastic syndromes.
属性
分子式 |
C19H19N3O5 |
|---|---|
分子量 |
369.4 g/mol |
IUPAC 名称 |
N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]-3-prop-2-ynoxypropanamide |
InChI |
InChI=1S/C19H19N3O5/c1-2-8-27-9-7-17(24)20-13-3-4-14-12(10-13)11-22(19(14)26)15-5-6-16(23)21-18(15)25/h1,3-4,10,15H,5-9,11H2,(H,20,24)(H,21,23,25) |
InChI 键 |
ZEZMBEPLPVHEDI-UHFFFAOYSA-N |
规范 SMILES |
C#CCOCCC(=O)NC1=CC2=C(C=C1)C(=O)N(C2)C3CCC(=O)NC3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


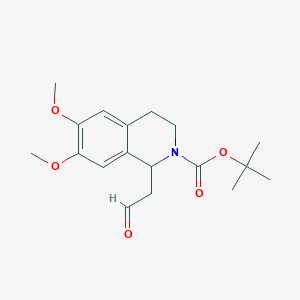
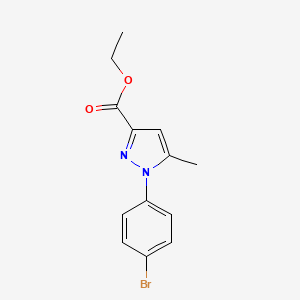
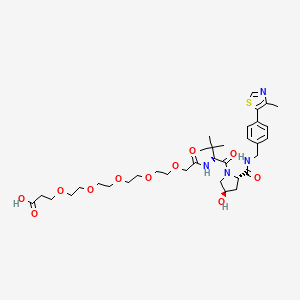
![1-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14777463.png)

![2-amino-N-[(2,6-dichlorophenyl)methyl]-N-methylpropanamide](/img/structure/B14777467.png)
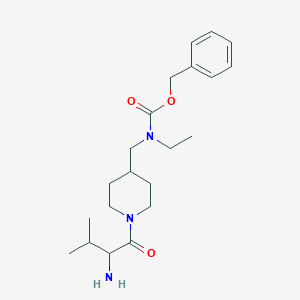
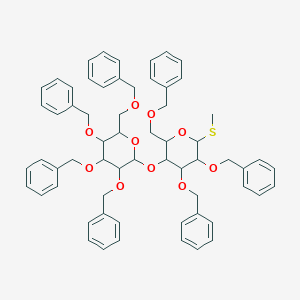
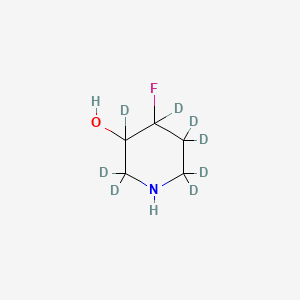
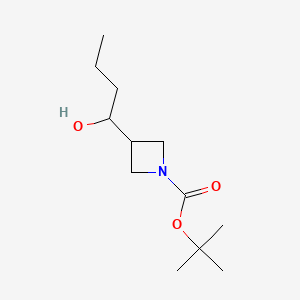
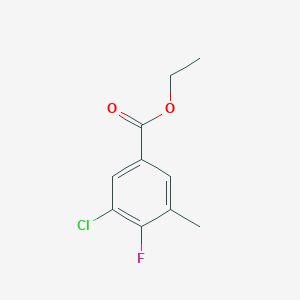
![tert-butyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxocyclopentyl]carbamate](/img/structure/B14777494.png)
![2-[2-(4-Bromophenyl)ethynyl]pyridine](/img/structure/B14777522.png)
